Dhcmt

Description

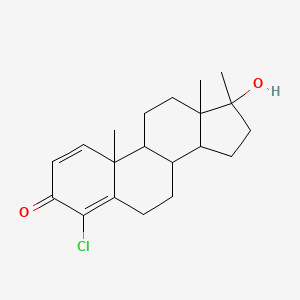

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUNEISBPXQOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862949 | |

| Record name | 4-Chloro-17-hydroxy-17-methylandrosta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Dihydrocucurbitacin-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocucurbitacin-B, a tetracyclic triterpenoid compound, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This technical guide delineates the core mechanism of action of Dihydrocucurbitacin-B, focusing on its well-documented role as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Furthermore, this document details its induction of apoptosis and cell cycle arrest at the G2/M phase, supported by quantitative data and detailed experimental methodologies. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its molecular interactions.

Introduction

Dihydrocucurbitacin-B belongs to the cucurbitacin family of compounds, which are known for their diverse biological activities. Its structural analogue, Cucurbitacin B, is more extensively studied, and much of the mechanistic understanding of Dihydrocucurbitacin-B is inferred from studies on this related compound. The primary anti-cancer effects of Dihydrocucurbitacin-B are attributed to its ability to modulate critical cellular processes, including cell proliferation, survival, and division, primarily through the inhibition of key oncogenic signaling pathways.

Core Mechanism of Action: STAT3 Signaling Inhibition

The most well-characterized mechanism of action of Dihydrocucurbitacin-B is the potent inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.

Dihydrocucurbitacin-B exerts its inhibitory effect on STAT3 by preventing its phosphorylation at the Tyr705 residue. This phosphorylation event is a critical step for the dimerization, nuclear translocation, and DNA binding of STAT3. By inhibiting STAT3 phosphorylation, Dihydrocucurbitacin-B effectively blocks the transcriptional activity of STAT3, leading to the downregulation of its target genes, which are crucial for tumor progression.

Downstream Effects of STAT3 Inhibition

The inhibition of STAT3 signaling by Dihydrocucurbitacin-B leads to a cascade of downstream effects that contribute to its anti-cancer activity:

-

Induction of Apoptosis: Dihydrocucurbitacin-B promotes programmed cell death by downregulating the expression of the anti-apoptotic protein Bcl-2, a known target of STAT3.

-

Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase by decreasing the expression of Cyclin B1, another downstream target of STAT3.

Induction of Apoptosis

Beyond its effects on the STAT3 pathway, Dihydrocucurbitacin-B is a potent inducer of apoptosis through both intrinsic and extrinsic pathways. This is characterized by:

-

Caspase Activation: Treatment with Dihydrocucurbitacin-B leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).

-

Mitochondrial Dysfunction: The compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway.

-

Generation of Reactive Oxygen Species (ROS): Dihydrocucurbitacin-B can induce the production of ROS, which can further contribute to mitochondrial damage and the induction of apoptosis.

Induction of G2/M Cell Cycle Arrest

A hallmark of Dihydrocucurbitacin-B's anti-proliferative activity is its ability to arrest cancer cells in the G2/M phase of the cell cycle. This prevents the cells from entering mitosis and ultimately leads to a halt in cell division. The key molecular events include:

-

Downregulation of G2/M Checkpoint Proteins: Dihydrocucurbitacin-B significantly reduces the expression of key proteins that regulate the G2/M transition, including Cyclin B1 and cyclin-dependent kinase 1 (CDK1).

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Dihydrocucurbitacin-B and its analogue Cucurbitacin B in various cancer cell lines.

Table 1: IC50 Values of Dihydrocucurbitacin-B and Cucurbitacin B in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| Dihydrocucurbitacin-B | HeLa | Cervical Cancer | 40-60 µM | MTT Assay | [1][2] |

| Dihydrocucurbitacin-E | A549 | Lung Carcinoma | 38.87 µg/mL | Cytotoxicity Assay | [3] |

| Cucurbitacin B | A549 | Lung Cancer | Not specified | MTT Assay | [4] |

| Cucurbitacin B | PC3 | Prostate Cancer | 9.67 ± 1.04 µM | MTT Assay | |

| Cucurbitacin B | LNCaP | Prostate Cancer | 10.71 ± 1.08 µM | MTT Assay | |

| Cucurbitacin B | Jurkat | T-cell Leukemia | 1.58 ± 0.17 µmol/l | MTS Assay | [1] |

Table 2: Effects of Cucurbitacin B on Protein Expression and Apoptosis

| Cell Line | Treatment Concentration | Effect | Method | Reference |

| A549 | 0.1 and 1.0 µmol/l | Dose-dependent decrease in p-STAT3 | Western Blot | |

| A549 | 0.1 and 1.0 µmol/l | Dose-dependent decrease in Cyclin B1 & Bcl-2 | Western Blot | |

| PC3 | 5, 10, 15, 20, 25 µM | Dose-dependent increase in apoptosis | Flow Cytometry | |

| CRMM2 | 0.1 and 0.2 µmol/L | Dose-dependent G2/M arrest (24.0% & 37.5%) | Flow Cytometry | [2] |

| CRMM2 | 0.1 and 0.2 µmol/L | Dose-dependent apoptosis (13.7% & 20.7%) | Flow Cytometry | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Dihydrocucurbitacin-B's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Dihydrocucurbitacin-B (e.g., 0-100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with Dihydrocucurbitacin-B at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in 70% ice-cold ethanol and store them at -20°C overnight.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Cyclin B1, anti-actin) overnight at 4°C. Recommended starting dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: Dihydrocucurbitacin-B inhibits STAT3 signaling.

Experimental Workflow Diagram

Caption: Workflow for assessing Dihydrocucurbitacin-B's effects.

Conclusion

Dihydrocucurbitacin-B exhibits significant anti-cancer properties primarily through the potent inhibition of the STAT3 signaling pathway. This leads to the induction of apoptosis and G2/M cell cycle arrest. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Dihydrocucurbitacin-B. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. karger.com [karger.com]

- 2. Cucurbitacin B-induced G2/M cell cycle arrest of conjunctival melanoma cells mediated by GRP78–FOXM1–KIF20A pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydro-Cucurbitacin-E; a Secondary Metabolite of Curvularia lunata's Biotransformation as a Promising cPLA-2 and sPLA-2 Inhibitor in B[a]P-Induced Lung Toxicity [openmicrobiologyjournal.com]

- 4. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Biological Activity of Dihydrocucurbitacin-B

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in vitro biological activities of Dihydrocucurbitacin-B, a natural tetracyclic triterpenoid compound. It details its cytotoxic effects, mechanisms of action involving cell cycle arrest and apoptosis, and its impact on key cellular signaling pathways. This guide is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions to facilitate further research and development.

Cytotoxic and Antiproliferative Activity

Dihydrocucurbitacin-B has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines in vitro. Its efficacy is most pronounced in cancer cells, with markedly lower toxicity observed in normal, non-cancerous cell lines, indicating a degree of selectivity.[1] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been quantified across different cell lines.

Quantitative Data: IC50 Values

The following table summarizes the reported IC50 values for Dihydrocucurbitacin-B in different human cell lines, as determined by the MTT assay.

| Cell Line | Cell Type | IC50 Value (µM) | Reference |

| HeLa | Cervical Cancer | 40 | [1] |

| C4-1 | Cervical Cancer | 40 | [1] |

| Other Cervical Lines | Cervical Cancer | 40 - 60 | [1] |

| fR-2 | Normal Epithelial | 125 | [1] |

| HCerEpiC | Normal Epithelial | 125 | [1] |

Mechanisms of Action

The anticancer activity of Dihydrocucurbitacin-B is attributed to its ability to induce cell cycle arrest and apoptosis, mediated by its influence on critical signaling pathways.

Induction of G2/M Cell Cycle Arrest

A primary mechanism of Dihydrocucurbitacin-B is the induction of cell cycle arrest at the G2/M checkpoint.[1] Treatment of cancer cells, such as the HeLa cervical cancer line, with Dihydrocucurbitacin-B at concentrations ranging from 20 to 80 µM leads to a significant accumulation of cells in the G2 phase of the cell cycle.[1] This effect prevents cells from entering mitosis, thereby inhibiting proliferation. This G2/M arrest has also been observed in breast cancer cells, suggesting a common mechanism across different cancer types.[1]

Induction of Apoptosis

Dihydrocucurbitacin-B is a potent inducer of apoptosis in cancer cells.[1] This programmed cell death is triggered through a mitochondria-dependent pathway characterized by two key events:

-

Generation of Reactive Oxygen Species (ROS): The compound stimulates an increase in intracellular ROS levels.[1] ROS are highly reactive molecules that can cause significant oxidative stress and damage to cellular components, ultimately signaling for apoptosis.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): Dihydrocucurbitacin-B treatment leads to a reduction in the mitochondrial membrane potential.[1] This collapse of ΔΨm is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria.

Modulation of Signaling Pathways

The effects on the cell cycle and apoptosis are orchestrated through the modulation of specific intracellular signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mechanistic Target of Rapamycin (mTOR) pathway is a primary target.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Dihydrocucurbitacin-B has been shown to cause a dose-dependent downregulation of key proteins in this cascade, including PI3K, Akt, mTOR, and their phosphorylated (active) forms.[1] By inhibiting this pathway, Dihydrocucurbitacin-B effectively shuts down pro-survival signals, contributing to cell cycle arrest and apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Dihydrocucurbitacin-B.

Experimental Protocols

This section details the standard in vitro methodologies used to assess the biological activity of Dihydrocucurbitacin-B.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of Dihydrocucurbitacin-B.

Caption: Standard workflow for in vitro analysis of Dihydrocucurbitacin-B.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate to allow for attachment.

-

Treatment: Expose cells to a range of concentrations of Dihydrocucurbitacin-B for specified durations (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control. Determine the IC50 value by plotting viability against the logarithm of the compound concentration.[2]

Apoptosis Detection

Apoptosis can be assessed qualitatively and quantitatively using staining and flow cytometry.

-

DAPI Staining:

-

Treat cells grown on coverslips with Dihydrocucurbitacin-B.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Stain the cells with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to DNA.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.[1]

-

-

Annexin V/Propidium Iodide (PI) Flow Cytometry:

-

Harvest treated and control cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cell population using a flow cytometer. Annexin V-positive cells are apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Harvest treated and control cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C to permeabilize the membranes.[3]

-

Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[3]

-

Analysis: Analyze the DNA content of individual cells using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases based on fluorescence intensity.[1]

Mitochondrial Membrane Potential (ΔΨm) Measurement

This assay assesses mitochondrial integrity, a key factor in apoptosis.

-

Cell Treatment: Treat cells with Dihydrocucurbitacin-B.

-

Staining: Harvest the cells and incubate them with a fluorescent cationic dye such as Rhodamine 123 for 30 minutes at 37°C.[2] The dye accumulates in healthy mitochondria with high membrane potential.

-

Analysis: Resuspend cells in PBS and analyze them using a flow cytometer. A decrease in fluorescence intensity in treated cells compared to controls indicates a loss of ΔΨm.[2]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of total protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Probing: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific to the target protein (e.g., Akt, p-Akt, mTOR). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. Band intensity can be quantified using densitometry software.[1]

References

- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin B-induced G2/M cell cycle arrest of conjunctival melanoma cells mediated by GRP78–FOXM1–KIF20A pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Dihydrocucurbitacin-B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocucurbitacin-B, a tetracyclic triterpenoid compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the current understanding of Dihydrocucurbitacin-B's anti-inflammatory mechanisms, supported by experimental data and detailed protocols. The primary modes of action involve the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide aims to equip researchers with the necessary information to design and execute further studies into the therapeutic potential of Dihydrocucurbitacin-B.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Dihydrocucurbitacin-B, a derivative of the more widely studied Cucurbitacin B, has emerged as a potent anti-inflammatory agent. This document details its mechanisms of action, presents available quantitative data, and provides standardized experimental protocols to facilitate further research.

Mechanisms of Anti-inflammatory Action

Dihydrocucurbitacin-B exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling pathways and the subsequent reduction in the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Dihydrocucurbitacin-B has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.

Inhibition of the JAK/STAT3 Signaling Pathway

The JAK/STAT pathway, particularly STAT3, plays a crucial role in cytokine signaling and has been implicated in various inflammatory diseases. Dihydrocucurbitacin-B has been observed to inhibit the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent gene transcription.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. While the precise effects of Dihydrocucurbitacin-B on all MAPK components are still under investigation, evidence suggests it can modulate this pathway to reduce the inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory effects of Dihydrocucurbitacin-B and related compounds.

Table 1: In Vivo Anti-inflammatory Activity of Dihydrocucurbitacin-B

| Experimental Model | Species | Dihydrocucurbitacin-B Dose | Observed Effect |

| Carrageenan-induced paw edema | Mice | 0.3, 1, and 3 mg/kg | Dose-dependent reduction in paw edema.[1] |

Table 2: In Vitro Activity of a Related Compound, Dihydrocucurbitacin-E (DHCE)

| Cell Line | Assay | IC50 Value | Reference |

| A549 (Human Lung Carcinoma) | Cytotoxicity (MTT Assay) | 38.87 µg/mL | [2] |

Table 3: In Vivo Dosage of a Related Compound, Dihydrocucurbitacin-E (DHCE)

| Experimental Model | Species | DHCE Dose | Application | Reference |

| Benzo[a]pyrene-induced lung toxicity | Mice | 18.6 and 46.5 mg/kg b.w. (oral) | Protective effect against lung toxicity. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of Dihydrocucurbitacin-B.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Dihydrocucurbitacin-B (or vehicle control) for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate for the desired time period depending on the endpoint being measured (e.g., 24 hours for cytokine production).

-

-

Principle: Measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After cell treatment, collect 100 µL of culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add the enzyme substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

-

-

Principle: To detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, IκBα, p-STAT3, iNOS, COX-2).

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

-

Principle: To measure the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2).

-

Procedure:

-

Isolate total RNA from treated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

-

In Vivo Anti-inflammatory Assay

-

Principle: This model is widely used to assess the acute anti-inflammatory activity of compounds. Carrageenan injection induces a biphasic inflammatory response characterized by edema formation.

-

Procedure:

-

Fast adult mice (e.g., BALB/c) overnight with free access to water.

-

Administer Dihydrocucurbitacin-B (e.g., 0.3, 1, 3 mg/kg) or the vehicle control intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Conclusion

Dihydrocucurbitacin-B demonstrates significant anti-inflammatory potential through its inhibitory effects on key pro-inflammatory signaling pathways, including NF-κB and STAT3. The available data, although still emerging, suggests its efficacy in both in vitro and in vivo models of inflammation. This technical guide provides a foundational resource for researchers to further explore the therapeutic applications of Dihydrocucurbitacin-B. Future studies should focus on elucidating the precise molecular targets, conducting comprehensive dose-response studies, and evaluating its safety and efficacy in more complex preclinical models of inflammatory diseases.

References

Dihydrocucurbitacin-B: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dihydrocucurbitacin-B and its effects on cell cycle arrest, with a focus on its mechanism of action and the experimental methodologies used for its characterization. Dihydrocucurbitacin-B, a tetracyclic triterpenoid compound, has demonstrated significant potential as an anticancer agent by inducing cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data regarding the cytotoxic effects and impact on cell cycle distribution of Dihydrocucurbitacin-B and its close analog, 25-O-acetyl-23,24-dihydro-cucurbitacin F.

Table 1: Cytotoxicity of Dihydrocucurbitacin-B

| Cell Line | Cancer Type | IC50 Value | Notes |

| HeLa | Cervical Cancer | 40-60 µM | [1] |

| C4-1 | Cervical Cancer | ~40 µM | [1] |

| Normal Epithelial (fR-2, HCerEpiC) | Non-cancerous | 125 µM | Significantly lower cytotoxicity compared to cancer cells.[1] |

Table 2: Cell Cycle Distribution in Human Soft Tissue Sarcoma Cells (SW-872 and TE-671) Treated with 25-O-acetyl-23,24-dihydro-cucurbitacin F

Note: Data for the closely related analog 25-O-acetyl-23,24-dihydro-cucurbitacin F is presented here as a proxy for Dihydrocucurbitacin-B's effect on cell cycle distribution due to the limited availability of specific quantitative data for the latter.

| Cell Line | Treatment | Time (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| SW-872 | Control | 24 | 65.4 ± 4.1 | 23.1 ± 3.2 | 11.5 ± 2.5 |

| IC50 | 24 | 45.2 ± 3.8 | 18.5 ± 2.9 | 36.3 ± 4.5 | |

| Control | 48 | 63.8 ± 3.9 | 24.5 ± 3.5 | 11.7 ± 2.8 | |

| IC50 | 48 | 38.7 ± 4.2 | 15.3 ± 2.7 | 46.0 ± 5.1 | |

| TE-671 | Control | 24 | 58.9 ± 4.5 | 28.3 ± 3.8 | 12.8 ± 2.9 |

| IC50 | 24 | 39.1 ± 3.5 | 20.7 ± 3.1 | 40.2 ± 4.8 | |

| Control | 48 | 57.5 ± 4.2 | 29.1 ± 4.1 | 13.4 ± 3.1 | |

| IC50 | 48 | 32.4 ± 3.9 | 16.8 ± 2.9 | 50.8 ± 5.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of Dihydrocucurbitacin-B (e.g., 0, 10, 20, 40, 60, 80, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of Dihydrocucurbitacin-B that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells (e.g., HeLa, SW-872, TE-671) in 6-well plates and treat with Dihydrocucurbitacin-B at the desired concentrations (e.g., IC50) for the indicated times (e.g., 24 and 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Western Blot Analysis for Cell Cycle Proteins

-

Cell Lysis: Treat cells with Dihydrocucurbitacin-B, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dihydrocucurbitacin-B signaling pathway leading to G2/M cell cycle arrest.

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Caption: Logical flow of Dihydrocucurbitacin-B's anticancer effects.

References

The Biosynthetic Origins of Dihydrocucurbitacin-B in Cayaponia tayuya: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cayaponia tayuya, a vine native to the Amazon region, is a rich source of tetracyclic triterpenoid compounds known as cucurbitacins, which are recognized for their wide range of biological activities. Among these is Dihydrocucurbitacin-B, a compound of significant interest for its potential therapeutic applications, including anti-inflammatory and anti-arthritic effects. This technical guide provides an in-depth exploration of the putative biosynthetic origins of Dihydrocucurbitacin-B in Cayaponia tayuya. While the precise enzymatic steps within this specific species are yet to be fully elucidated, this document outlines a probable pathway based on established knowledge of triterpenoid and cucurbitacin biosynthesis in the Cucurbitaceae family. Furthermore, it details generalized experimental protocols for the isolation and characterization of this compound and presents available quantitative data on its biological activity.

Introduction

Cayaponia tayuya (Vell.) Cogn. is a member of the Cucurbitaceae family, a plant family well-known for producing a class of bitter, highly oxygenated triterpenoids called cucurbitacins.[1][2][3] These compounds are believed to serve as a defense mechanism for the plant against herbivores.[4] Dihydrocucurbitacin-B, a derivative of Cucurbitacin B, has been isolated from Cayaponia tayuya and has demonstrated notable biological activities, making it a person of interest for drug discovery and development.[1] This guide aims to provide a comprehensive overview of the current understanding of the biosynthesis of Dihydrocucurbitacin-B, offering a foundational resource for researchers in the field.

Putative Biosynthetic Pathway of Dihydrocucurbitacin-B

The biosynthesis of Dihydrocucurbitacin-B, like other triterpenoids, originates from the isoprenoid pathway. The pathway can be broadly divided into three key stages: the formation of the triterpene backbone, the cyclization to form the characteristic cucurbitane skeleton, and the subsequent tailoring reactions.

Formation of the Triterpene Backbone: 2,3-Oxidosqualene

The biosynthesis begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids.[5][6] This precursor is synthesized from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) via the mevalonate (MVA) pathway in the cytosol.

Cyclization to the Cucurbitane Skeleton

The crucial step in the formation of cucurbitacins is the cyclization of 2,3-oxidosqualene to form the protostane cation, which then undergoes a series of rearrangements to yield the characteristic cucurbitane skeleton. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC).

Tailoring Reactions to Yield Dihydrocucurbitacin-B

Following the formation of the basic cucurbitane skeleton, a series of post-cyclization modifications, including oxidation, hydroxylation, and acylation, are carried out by tailoring enzymes such as cytochrome P450 monooxygenases (CYP450s) and acyltransferases. These modifications lead to the vast diversity of cucurbitacins. The biosynthesis of Cucurbitacin B is a key intermediate step, which is then reduced to form Dihydrocucurbitacin-B.

Experimental Protocols

The isolation and characterization of Dihydrocucurbitacin-B from Cayaponia tayuya involve a series of standard phytochemical techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and identification of Dihydrocucurbitacin-B.

Detailed Methodologies

3.2.1. Extraction:

-

Air-dried and powdered roots of Cayaponia tayuya are extracted with methanol at room temperature.

-

The solvent is evaporated under reduced pressure to obtain a crude extract.

3.2.2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated, and the ethyl acetate fraction, typically rich in cucurbitacins, is selected for further purification.

3.2.3. Isolation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Dihydrocucurbitacin-B.

3.2.4. Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (COSY, HMQC, HMBC) are employed to establish the connectivity of atoms.

Quantitative Data

| Biological Activity | Model | Parameter | Value | Reference |

| Anticancer | HeLa human cervical cancer cell line | IC50 | 40 µM | [7] |

| Anticancer | fR-2 cells (normal lung fibroblasts) | IC50 | 125 µM | [7] |

| Anticancer | HCerEpicCs (normal human cervical epithelial cells) | IC50 | 125 µM | [7] |

IC50: The half maximal inhibitory concentration.

Signaling Pathways Associated with Biological Activity

Dihydrocucurbitacin-B has been shown to exert its biological effects, particularly its anticancer activity, through the modulation of specific cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Studies have indicated that Dihydrocucurbitacin-B can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7]

References

- 1. Cayaponia tayuya - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocucurbitacin-B, a naturally occurring triterpenoid compound, has emerged as a promising candidate for therapeutic development, primarily in the field of oncology. This technical guide synthesizes the current primary research on Dihydrocucurbitacin-B, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols. The evidence presented herein highlights its potent anti-cancer properties, which are attributed to its ability to induce apoptosis and cell cycle arrest by modulating critical signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT cascades. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Dihydrocucurbitacin-B is a tetracyclic triterpenoid belonging to the cucurbitacin family of compounds, which are known for their diverse biological activities. While cucurbitacins, in general, have been studied for their anti-inflammatory, and anticancer effects, Dihydrocucurbitacin-B has garnered specific interest for its potent cytotoxic effects against various cancer cell lines, coupled with a seemingly lower toxicity profile in normal cells.[1] This guide provides an in-depth analysis of the primary research conducted to date on Dihydrocucurbitacin-B, with a focus on its therapeutic potential.

Anticancer Activity

The primary therapeutic potential of Dihydrocucurbitacin-B investigated thus far lies in its anticancer properties. In vitro studies have demonstrated its efficacy against a range of cancer cell lines.

Cytotoxicity

Dihydrocucurbitacin-B exhibits dose-dependent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the table below. It is important to note that one of the key studies providing data on cervical cancer cell lines has been retracted, and this information should be interpreted with caution.[2][3]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 40 | [1] |

| C4-1 | Cervical Cancer | 40 | [1] |

| Bcap37 | Breast Cancer | ~3.6 (induces apoptosis) | [4] |

| fR-2 (normal) | Normal Epithelial | 125 | [1] |

| HCerEpiC (normal) | Normal Epithelial | 125 | [1] |

Table 1: IC50 Values of Dihydrocucurbitacin-B in Various Cell Lines.

Induction of Apoptosis

A primary mechanism through which Dihydrocucurbitacin-B exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with Dihydrocucurbitacin-B leads to characteristic morphological changes associated with apoptosis, including nuclear condensation and fragmentation.[4] This process is often mediated by the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.

Cell Cycle Arrest

Dihydrocucurbitacin-B has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[1][4] This prevents the cells from progressing through mitosis and ultimately leads to cell death. Flow cytometry analysis has revealed a significant accumulation of cells in the G2/M phase following treatment with Dihydrocucurbitacin-B in a dose-dependent manner.[1]

Mechanism of Action: Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of Dihydrocucurbitacin-B are orchestrated through its modulation of key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dihydrocucurbitacin-B has been shown to inhibit this pathway, leading to a downstream reduction in cell proliferation and survival.[1]

References

- 1. Pharmacokinetics and Biological Activity of Cucurbitacins [mdpi.com]

- 2. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydro-Cucurbitacin-E; a Secondary Metabolite of Curvularia lunata's Biotransformation as a Promising cPLA-2 and sPLA-2 Inhibitor in B[a]P-Induced Lung Toxicity [openmicrobiologyjournal.com]

- 4. researchgate.net [researchgate.net]

Dihydrocucurbitacin-B: A Technical Guide on its Inhibition of Lymphocyte Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocucurbitacin-B (DHCB), a naturally occurring triterpenoid compound, has demonstrated significant potential as an inhibitor of lymphocyte proliferation. This technical guide provides an in-depth analysis of the available scientific data on DHCB's mechanism of action, focusing on its impact on cell cycle progression and key signaling pathways that govern lymphocyte activation and growth. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways and experimental workflows to support further research and drug development efforts in the fields of immunology and oncology.

Introduction

Lymphocyte proliferation is a fundamental process in the adaptive immune response and is also a hallmark of various hematological malignancies. The identification of compounds that can effectively and safely modulate lymphocyte proliferation is a critical area of research for the development of novel therapeutics for autoimmune diseases, transplant rejection, and cancers of the lymphoid lineage. Dihydrocucurbitacin-B, a member of the cucurbitacin family of tetracyclic triterpenoids, has emerged as a promising candidate due to its potent anti-proliferative and pro-apoptotic effects observed in various cell types. This guide focuses specifically on the role of DHCB in inhibiting lymphocyte proliferation, providing a comprehensive resource for researchers in the field.

Quantitative Data on the Inhibition of Lymphocyte Proliferation

While direct IC50 values for Dihydrocucurbitacin-B on lymphocyte proliferation are not extensively documented in publicly available literature, data from closely related cucurbitacins provide a strong indication of its potent inhibitory activity.

| Compound | Cell Type | Assay | Stimulant | IC50 Value | Reference |

| Cucurbitacin R | Human T-lymphocytes | MTT Assay | Phytohemagglutinin (PHA) | 18 µM | [1] |

| Cucurbitacin IIb | Mouse lymphocytes | WST-1 Assay | Concanavalin A (Con A) | 4.05 ± 0.20 µM (24h) | [2] |

| Cucurbitacin B | Multiple Myeloma Cells | CCK-8 Assay | - | 8 - 26.8 nM | [3] |

| Dihydrocucurbitacin-B | HeLa, C4-1 (Cervical Cancer) | MTT Assay | - | 40 µM | [4] |

| Dihydrocucurbitacin-E | A-549 (Lung Cancer) | MTT Assay | - | 38.87 µg/mL | [5][6][7] |

Note: The data for cancer cell lines are included to provide a broader context of DHCB's cytotoxic and anti-proliferative potential.

Mechanism of Action: Inhibition of Lymphocyte Proliferation

Dihydrocucurbitacin-B mediates its anti-proliferative effects on lymphocytes through a multi-faceted approach, primarily by inducing cell cycle arrest and inhibiting critical signaling pathways.

Cell Cycle Arrest

Studies have shown that DHCB can arrest lymphocytes in the G0/G1 phase of the cell cycle. This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation. This G0/G1 arrest is a key mechanism of its immunosuppressive activity. In some cancer cell lines, DHCB and related cucurbitacins have also been shown to induce a G2/M phase arrest, suggesting that the precise phase of cell cycle arrest may be cell-type dependent[4][8].

Inhibition of Key Signaling Pathways

The proliferation of lymphocytes is tightly regulated by a complex network of intracellular signaling pathways. Evidence strongly suggests that DHCB, similar to other cucurbitacins, targets one or more of these critical pathways.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for the signaling of numerous cytokines that drive lymphocyte proliferation and differentiation. Several studies on related cucurbitacins have demonstrated potent inhibition of this pathway. By blocking the phosphorylation and activation of STAT proteins, DHCB can effectively shut down the downstream signaling cascades initiated by pro-proliferative cytokines like Interleukin-2 (IL-2).

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is another central regulator of cell growth, proliferation, and survival in lymphocytes. Inhibition of this pathway by cucurbitacins has been observed in various cancer cell types. DHCB likely disrupts this pathway, leading to decreased protein synthesis and cell growth, ultimately contributing to the inhibition of lymphocyte proliferation.

The Nuclear Factor of Activated T-cells (NFAT) is a key transcription factor that, upon activation, translocates to the nucleus and induces the expression of genes essential for T-cell activation and proliferation, including IL-2. There is evidence to suggest that DHCB can inhibit the activation and nuclear translocation of NFAT in T-lymphocytes, thereby preventing the initiation of the proliferative response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the inhibitory effects of Dihydrocucurbitacin-B on lymphocyte proliferation.

Lymphocyte Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or a specific lymphocyte cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) or Concanavalin A (Con A) as a mitogen

-

Dihydrocucurbitacin-B (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed lymphocytes (e.g., 1 x 10^5 cells/well) in a 96-well plate in a final volume of 100 µL of complete RPMI medium.

-

Add the mitogen (e.g., PHA at 5 µg/mL) to the wells to stimulate proliferation. Include unstimulated control wells.

-

Add varying concentrations of Dihydrocucurbitacin-B to the wells. Ensure the final DMSO concentration is non-toxic (typically <0.1%). Include a vehicle control (DMSO only).

-

Incubate the plate for 48-72 hours in a humidified incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition for each DHCB concentration relative to the mitogen-stimulated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Lymphocytes treated with DHCB as described above.

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% Ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest the treated and control lymphocytes by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI staining solution and incubate for 15-30 minutes in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Dihydrocucurbitacin-B inhibits key lymphocyte proliferation pathways.

Experimental Workflows

Caption: Workflows for assessing DHCB's effect on lymphocyte proliferation.

Conclusion and Future Directions

Dihydrocucurbitacin-B demonstrates significant potential as an inhibitor of lymphocyte proliferation. Its ability to induce cell cycle arrest and target fundamental signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, and NFAT underscores its promise as a lead compound for the development of novel immunomodulatory and anti-cancer agents.

Future research should focus on several key areas:

-

Determination of the precise IC50 value of DHCB on primary human T and B lymphocytes. This will provide a crucial benchmark for its potency.

-

Direct investigation of DHCB's effects on the JAK/STAT and PI3K/Akt/mTOR pathways in lymphocytes. This will confirm the proposed mechanisms of action.

-

In vivo studies to evaluate the efficacy and safety of DHCB in animal models of autoimmune disease and lymphoid malignancies.

-

Structure-activity relationship studies to potentially synthesize more potent and selective derivatives of DHCB.

This technical guide provides a solid foundation for researchers to build upon in their exploration of Dihydrocucurbitacin-B as a therapeutic agent. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of further experiments to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin B exerts anti-cancer activities in human multiple myeloma cells in vitro and in vivo by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydro-Cucurbitacin-E; a Secondary Metabolite of Curvularia lunata's Biotransformation as a Promising cPLA-2 and sPLA-2 Inhibitor in B[a]P-Induced Lung Toxicity [openmicrobiologyjournal.com]

- 6. Dihydro-Cucurbitacin-E; a Secondary Metabolite of Curvularia lunata's Biotransformation as a Promising cPLA-2 and sPLA-2 Inhibitor in B[a]P-Induced Lung Toxicity [openmicrobiologyjournal.com]

- 7. Dihydro-Cucurbitacin-E; a Secondary Metabolite of Curvularia lunata's Biotransformation as a Promising cPLA-2 and sPLA-2 Inhibitor in B[a]P-Induced Lung Toxicity [openmicrobiologyjournal.com]

- 8. Cucurbitacin B induces cell cycle arrest, apoptosis and autophagy associated with G actin reduction and persistent activation of cofilin in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology Profile of Dihydrocucurbitacin-B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocucurbitacin-B is a naturally occurring tetracyclic triterpenoid compound belonging to the cucurbitacin family. These compounds are well-known for their bitter taste and are predominantly found in plants of the Cucurbitaceae family. Historically used in traditional medicine, cucurbitacins are now the subject of extensive scientific investigation due to their wide range of biological activities, including anti-inflammatory, hepatoprotective, and potent anticancer properties. The cytotoxic effects that underpin their anticancer potential also necessitate a thorough understanding of their toxicological profile.

This technical guide provides a comprehensive overview of the known toxicology of Dihydrocucurbitacin-B. It is designed to serve as a critical resource for researchers and drug development professionals by summarizing quantitative toxicity data, detailing the mechanisms of toxicity, and providing standardized experimental protocols for its evaluation.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential danger of a substance after a single exposure. The most common measure is the LD50 (Lethal Dose, 50%), which represents the dose required to be lethal to 50% of a tested animal population.

A review of available literature indicates that specific LD50 studies for Dihydrocucurbitacin-B have not been published. However, data from structurally similar compounds can provide an initial estimate of its acute toxicity potential. Dihydrocucurbitacin-E (DHCE), a closely related analogue, has been evaluated.

| Table 2.1: Acute Lethal Dose (LD50) Data for a Dihydrocucurbitacin Analogue | |||

| Compound | Species | Route of Administration | LD50 Value |

| Dihydrocucurbitacin-E | Mouse | Oral | 930 mg/kg b.w.[1][2] |

Note: This data is for Dihydrocucurbitacin-E and should be used only as a surrogate reference for Dihydrocucurbitacin-B until specific studies are conducted.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for determining a compound's toxicity at a cellular level, often measured by the IC50 value (half-maximal inhibitory concentration). Studies show that Dihydrocucurbitacin-B exhibits potent cytotoxic effects against various cancer cell lines, while showing significantly less activity against normal, non-cancerous cells, indicating a favorable selectivity profile.[2]

| Table 3.1: IC50 Values of Dihydrocucurbitacin-B in Various Cell Lines | |||

| Cell Line | Cell Type | IC50 Value | Reference |

| HeLa | Human Cervical Cancer | 40 µM | [2] |

| Panel of Cervical Cancer Lines | Human Cervical Cancer | 40-60 µM | [2] |

| fR-2 | Normal Rat Epithelial | 125 µM | [2] |

| HCerEpiC | Normal Human Cervical Epithelial | 125 µM | [2] |

The data clearly demonstrates that Dihydrocucurbitacin-B is substantially more potent against cervical cancer cells than against normal epithelial cells, a desirable characteristic for a potential anticancer agent.[2]

Genotoxicity

Genotoxicity assessment is performed to identify substances that may cause genetic damage, such as gene mutations or chromosome aberrations. Currently, there is a lack of published studies specifically evaluating the genotoxic potential of Dihydrocucurbitacin-B using standard assays like the bacterial reverse mutation (Ames) test or the in vivo micronucleus assay. This represents a significant data gap that must be addressed in future preclinical safety evaluations. The standard protocols for these essential tests are described in Section 6.0.

Mechanisms of Toxicity

The cytotoxic effects of Dihydrocucurbitacin-B are not arbitrary but are driven by specific interactions with cellular machinery, leading to programmed cell death and inhibition of pro-survival signals.

Induction of Apoptosis via Oxidative Stress

A primary mechanism of Dihydrocucurbitacin-B-induced cell death is the induction of apoptosis.[2] Evidence indicates this process is mediated by an increase in intracellular Reactive Oxygen Species (ROS).[2] The accumulation of ROS leads to a subsequent collapse of the mitochondrial membrane potential (ΔΨm), a critical step in the intrinsic apoptotic pathway that culminates in cell death.[2]

Inhibition of Pro-Survival Signaling

In addition to promoting cell death, Dihydrocucurbitacin-B actively suppresses key signaling pathways that cancer cells rely on for survival and proliferation. Specifically, it has been shown to significantly downregulate the expression of critical proteins within the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin (PI3K/Akt/mTOR) cascade.[2] This pathway is a central regulator of cell growth, and its inhibition by Dihydrocucurbitacin-B contributes to the compound's anticancer and cytotoxic effects.[2]

Furthermore, Dihydrocucurbitacin-B induces cell cycle arrest at the G2/M checkpoint, preventing cancer cells from progressing through mitosis and further contributing to its antiproliferative effects.[2]

Detailed Experimental Protocols

This section provides methodologies for key toxicological assays relevant to the evaluation of Dihydrocucurbitacin-B.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of Dihydrocucurbitacin-B (e.g., 5 to 200 µM) and a vehicle control. Incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. It tests a substance's ability to cause mutations that revert the bacteria to a state where they can synthesize their own amino acids and grow on a deficient medium. The assay is performed with and without a metabolic activation system (S9 fraction) to detect mutagens that require metabolic activation.

Protocol (Plate Incorporation Method):

-

Preparation: Prepare various concentrations of Dihydrocucurbitacin-B.

-

Incubation: In a test tube, mix the tester strain, the test compound, and either a buffer (for -S9) or an S9 mix (for +S9).

-

Plating: Add molten top agar to the mixture, vortex gently, and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

In Vivo Micronucleus Test

Principle: This test assesses chromosomal damage. During cell division, chromosome fragments or whole chromosomes that lag behind at anaphase can form small, secondary nuclei in the daughter cells called micronuclei. The assay typically uses rodent bone marrow erythrocytes.

Protocol:

-

Dosing: Administer Dihydrocucurbitacin-B to a group of animals (e.g., mice) at multiple dose levels, alongside positive and negative control groups.

-

Sample Collection: Collect bone marrow from the femur at appropriate time points (e.g., 24 and 48 hours after dosing).

-

Slide Preparation: Prepare bone marrow smears on glass slides.

-

Staining: Stain the slides with a dye such as Giemsa or acridine orange to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Analysis: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. A significant, dose-related increase in the frequency of micronucleated PCEs indicates genotoxic activity.

Summary and Conclusion

The toxicological profile of Dihydrocucurbitacin-B is characterized by selective and potent cytotoxicity against cancer cells. The primary mechanisms of toxicity involve the induction of apoptosis, driven by increased ROS production and mitochondrial dysfunction, and the suppression of the critical PI3K/Akt/mTOR pro-survival signaling pathway. While in vitro cytotoxicity is well-documented, significant data gaps remain, particularly concerning its acute in vivo toxicity (LD50) and its potential for genotoxicity. The completion of these studies is essential for a comprehensive risk assessment and for advancing Dihydrocucurbitacin-B in any drug development program. Its high potency and selectivity make it a promising candidate for further investigation as an anticancer agent, provided that future toxicological evaluations confirm a manageable safety profile.

References

Methodological & Application

Dihydrocucurbitacin-B: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocucurbitacin-B is a naturally occurring triterpenoid compound found in various plants of the Cucurbitaceae family. It has garnered significant interest in cancer research due to its potent cytotoxic, anti-proliferative, and pro-apoptotic effects in a wide range of cancer cell lines. This document provides detailed application notes and experimental protocols for the utilization of Dihydrocucurbitacin-B in cell culture-based research, with a focus on its effects on cell viability, apoptosis, cell cycle, and key signaling pathways.

Mechanism of Action

Dihydrocucurbitacin-B exerts its anticancer effects through the modulation of multiple cellular signaling pathways. The primary mechanisms of action include the induction of apoptosis and cell cycle arrest, mediated by the inhibition of the Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.[1][2] Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately promoting cancer cell death.

Data Presentation

Table 1: IC50 Values of Dihydrocucurbitacin-B and Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| 23,24-Dihydrocucurbitacin B | HeLa | Cervical Cancer | 40-60 | [1][3] |

| 23,24-Dihydrocucurbitacin B | fR2 (normal) | Normal Epithelial | 125 | [1][3] |

| 23,24-Dihydrocucurbitacin B | HCerEpiC (normal) | Normal Cervical Epithelial | 125 | [1][3] |

| Dihydro-cucurbitacin-E | A-549 | Lung Carcinoma | 38.87 µg/mL | [4] |

| Cucurbitacin B | PC3 | Prostate Cancer | 9.67 ± 1.04 | [1] |

| Cucurbitacin B | LNCaP | Prostate Cancer | 10.71 ± 1.08 | [3] |

Table 2: Effective Concentrations and Treatment Durations of Dihydrocucurbitacin-B for Inducing Cellular Effects

| Cell Line | Effect | Concentration Range (µM) | Treatment Duration | Citation |

| HeLa | Apoptosis Induction | 20 - 80 | 24 hours | [1] |

| HeLa | G2/M Cell Cycle Arrest | 20 - 80 | 24 hours | [1] |

| PC3 | Apoptosis Induction | 5 - 25 | 24 hours | [5] |

| PC3 | Cell Cycle Arrest | 5 - 20 | 24 hours | [5] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of Dihydrocucurbitacin-B on cancer cells.

Materials:

-

Dihydrocucurbitacin-B (dissolved in DMSO)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well and allow them to adhere for 12-24 hours.[1]

-

Prepare serial dilutions of Dihydrocucurbitacin-B in complete culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of Dihydrocucurbitacin-B (e.g., 0.78 to 200 µM) to the wells.[1] Include untreated and vehicle-treated (DMSO) controls.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (2.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol is to quantify the percentage of apoptotic and necrotic cells following treatment with Dihydrocucurbitacin-B.

Materials:

-

6-well plates

-

Dihydrocucurbitacin-B

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of Dihydrocucurbitacin-B (e.g., 20, 40, 80 µM for HeLa cells) for 24 hours.[1]

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the effect of Dihydrocucurbitacin-B on cell cycle distribution.

Materials:

-

6-well plates

-

Dihydrocucurbitacin-B

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Dihydrocucurbitacin-B as described in the apoptosis protocol.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR and JAK/STAT Signaling Pathways

This protocol is to assess the effect of Dihydrocucurbitacin-B on the phosphorylation and expression levels of key proteins in the PI3K/Akt/mTOR and JAK/STAT pathways.

Materials:

-

Dihydrocucurbitacin-B

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-Cyclin B1, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Dihydrocucurbitacin-B at the desired concentrations and time points.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 5: Colony Formation Assay

This protocol is to evaluate the long-term effect of Dihydrocucurbitacin-B on the proliferative capacity of single cells.

Materials:

-

6-well plates

-

Dihydrocucurbitacin-B

-

Complete cell culture medium

-